Cas no 2138379-50-5 (1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole)

1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole structure
2138379-50-5 structure
商品名:1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
CAS番号:2138379-50-5
MF:C11H10Cl2N4
メガワット:269.129899501801
CID:5997278
PubChem ID:165488898

1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 2138379-50-5
    • EN300-784700
    • 1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
    • インチ: 1S/C11H10Cl2N4/c12-7-1-2-10(13)9(3-7)11-6-15-16-17(11)8-4-14-5-8/h1-3,6,8,14H,4-5H2
    • InChIKey: YIINYCPZNZDOFO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C1=CN=NN1C1CNC1)Cl

計算された属性

  • せいみつぶんしりょう: 268.0282517g/mol
  • どういたいしつりょう: 268.0282517g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784700-0.5g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
0.5g
$1302.0 2024-05-22
Enamine
EN300-784700-2.5g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
2.5g
$2660.0 2024-05-22
Enamine
EN300-784700-10.0g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
10.0g
$5837.0 2024-05-22
Enamine
EN300-784700-0.25g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
0.25g
$1249.0 2024-05-22
Enamine
EN300-784700-5.0g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
5.0g
$3935.0 2024-05-22
Enamine
EN300-784700-1.0g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
1.0g
$1357.0 2024-05-22
Enamine
EN300-784700-0.1g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
0.1g
$1195.0 2024-05-22
Enamine
EN300-784700-0.05g
1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole
2138379-50-5 95%
0.05g
$1140.0 2024-05-22

1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole 関連文献

1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazoleに関する追加情報

Comprehensive Analysis of 1-(Azetidin-3-yl)-5-(2,5-Dichlorophenyl)-1H-1,2,3-Triazole (CAS No. 2138379-50-5)

The compound 1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole (CAS No. 2138379-50-5) has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and material science. This heterocyclic molecule combines an azetidine ring with a 1,2,3-triazole core, further substituted by a 2,5-dichlorophenyl group, making it a versatile scaffold for drug discovery and functional materials. Researchers are particularly interested in its click chemistry compatibility, which enables efficient modular synthesis for targeted applications.

In the context of current trends, the scientific community is actively exploring triazole-based compounds for their diverse biological activities. The presence of both azetidine and triazole moieties in this molecule makes it particularly relevant to ongoing research in kinase inhibition and GPCR modulation, which are hot topics in pharmaceutical development. The 2,5-dichlorophenyl substitution pattern is noteworthy as it often contributes to improved metabolic stability and target binding affinity, addressing common challenges in modern drug design.

From a synthetic chemistry perspective, the 1,2,3-triazole ring in this compound can be efficiently constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. This synthetic accessibility, combined with the molecule's structural features, has made it a valuable building block in fragment-based drug discovery. Recent studies have highlighted similar azetidine-triazole hybrids as promising scaffolds for developing novel antimicrobial agents and anti-inflammatory drugs, addressing critical needs in global healthcare.

The physicochemical properties of 1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole contribute to its growing importance in medicinal chemistry. The azetidine ring introduces desirable characteristics such as improved solubility and metabolic stability compared to larger saturated heterocycles. Meanwhile, the triazole moiety serves as both a hydrogen bond acceptor and a dipole contributor, enhancing interactions with biological targets. These features align well with current industry focus on developing bioavailable small molecules with optimal drug-like properties.

In material science applications, the 2,5-dichlorophenyl substitution pattern offers interesting possibilities for creating functional materials. The chlorine atoms can participate in halogen bonding interactions, which are increasingly utilized in crystal engineering and supramolecular chemistry. This has led to exploration of similar compounds as potential components in organic electronic materials and molecular sensors, areas experiencing rapid growth due to demands for advanced materials in energy and environmental applications.

Quality control and analytical characterization of 2138379-50-5 typically involve advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's well-defined spectral signatures, particularly the characteristic signals from the azetidine protons and the triazole carbon atoms, facilitate precise identification and purity assessment. These analytical aspects are crucial for researchers working with this compound in both academic and industrial settings.

Looking forward, the scientific community anticipates expanding applications for 1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole derivatives. Current research directions include exploring its potential as a pharmacophore in targeted therapies and investigating its utility in bioconjugation strategies. The compound's balanced lipophilicity, conferred by the dichlorophenyl group, makes it particularly interesting for CNS drug development, an area where many existing molecules face bioavailability challenges.

From a commercial perspective, the demand for high-quality azetidine-containing building blocks like this compound continues to grow. Suppliers are increasingly offering custom synthesis services and derivative libraries to support drug discovery programs. The compound's CAS number 2138379-50-5 serves as a unique identifier in global chemical databases, facilitating efficient sourcing and regulatory compliance for research organizations worldwide.

Environmental and safety considerations for handling 1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper precautions should be taken when working with this material, including the use of personal protective equipment and adequate ventilation. These safety aspects are particularly important given the increasing emphasis on green chemistry principles in modern research laboratories.

In conclusion, 1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole represents an important structural class with broad potential across multiple scientific disciplines. Its combination of synthetic accessibility, interesting physicochemical properties, and biological relevance positions it as a valuable tool for researchers addressing contemporary challenges in healthcare and materials development. As understanding of its applications continues to evolve, this compound is likely to remain a focus of innovative research in the coming years.

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